molecular formula C14H19N5O5 B8805916 MFCD00010060

MFCD00010060

Cat. No.: B8805916
M. Wt: 337.33 g/mol
InChI Key: SIDXEQFMTMICKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Isobutyryl-2’-deoxyguanosine, also known by its identifier MFCD00010060, is an organic compound with the molecular formula C14H19N5O5. It is a derivative of deoxyguanosine, where the N2 position is modified with an isobutyryl group. This compound appears as a white crystalline solid and is primarily used in biological research, particularly in the synthesis and regulation of nucleic acids .

Preparation Methods

The synthesis of N2-Isobutyryl-2’-deoxyguanosine typically involves a two-step process:

Chemical Reactions Analysis

N2-Isobutyryl-2’-deoxyguanosine can undergo various chemical reactions, including:

Scientific Research Applications

N2-Isobutyryl-2’-deoxyguanosine is extensively used in scientific research due to its role in nucleic acid synthesis and regulation. Some of its applications include:

Mechanism of Action

The mechanism of action of N2-Isobutyryl-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The isobutyryl group at the N2 position can affect the hydrogen bonding and base-pairing properties of guanosine, thereby modulating the stability and conformation of nucleic acid structures .

Comparison with Similar Compounds

N2-Isobutyryl-2’-deoxyguanosine can be compared with other modified nucleosides such as:

These comparisons highlight the unique structural modifications of N2-Isobutyryl-2’-deoxyguanosine, which contribute to its specific applications and properties.

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDXEQFMTMICKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867740
Record name 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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